S-Benzyl-CD4 (83-94) peptide

Descripción general

Descripción

S-Benzyl-CD4 (83-94) peptide is a synthetic peptide derived from the CD4 protein, specifically from the amino acid sequence spanning residues 83 to 94. This peptide is of significant interest in immunological research due to its potential role in modulating immune responses and its applications in studying T-cell activation and HIV infection mechanisms .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of S-Benzyl-CD4 (83-94) peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The benzyl group is introduced to the peptide during the synthesis process to enhance its stability and biological activity .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The process involves:

- Coupling of protected amino acids using activating agents like carbodiimides.

- Removal of protecting groups under acidic conditions.

- Cleavage of the peptide from the resin.

- Purification using high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions: S-Benzyl-CD4 (83-94) peptide can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized to form disulfide bonds, which can stabilize its structure.

Reduction: Reduction reactions can break disulfide bonds, leading to a more flexible peptide structure.

Substitution: The benzyl group can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various alkylating agents under controlled conditions.

Major Products Formed:

Oxidation: Formation of disulfide-linked peptide dimers.

Reduction: Monomeric peptide with free thiol groups.

Substitution: Peptide derivatives with modified side chains.

Aplicaciones Científicas De Investigación

Immunology and HIV Research

S-Benzyl-CD4 (83-94) peptide has been extensively studied for its role in modulating immune responses and inhibiting HIV infection. Its primary applications include:

- Inhibition of HIV-Induced Cell Fusion : The peptide has demonstrated the ability to inhibit HIV-induced cell fusion, a critical step in viral entry into host cells. Studies indicate that it can block this process at concentrations as low as 32 micromolar .

- T-cell Activation Studies : The interaction of S-Benzyl-CD4 (83-94) with the CD4 receptor on T-cells is crucial for understanding T-cell activation mechanisms. This peptide serves as a model to investigate how CD4+ T-cells respond to HIV and other pathogens .

Peptide Synthesis and Modification

The compound is utilized as a model in peptide synthesis research, particularly in exploring various modification techniques:

- Solid-Phase Peptide Synthesis (SPPS) : S-Benzyl-CD4 (83-94) is synthesized using SPPS, allowing for the sequential addition of amino acids. The introduction of the benzyl group during synthesis enhances stability and bioactivity.

- Chemical Reactions : The peptide can undergo oxidation to form disulfide bonds or reduction to create more flexible structures. These reactions are essential for developing derivatives with altered properties for specific research applications.

Therapeutic Development

Research into S-Benzyl-CD4 (83-94) extends into potential therapeutic applications:

- Antiviral Therapeutics : The peptide's ability to inhibit HIV suggests its potential as a therapeutic agent. Ongoing studies are exploring its efficacy against various HIV strains and its mechanism of action in blocking viral entry .

- Diagnostic Assays : Due to its specificity in interacting with the CD4 receptor, S-Benzyl-CD4 (83-94) is also being investigated for use in diagnostic assays related to HIV detection and immune response profiling.

Case Study 1: Inhibition of HIV Cell Fusion

A significant study demonstrated that a partially purified mixture containing S-Benzyl-CD4 (83-94) inhibited HIV-induced cell fusion effectively at concentrations below 32 micromolar. This study highlighted the importance of sequence specificity and the role of benzyl derivatization in enhancing antiviral efficacy against multiple HIV isolates .

Case Study 2: T-cell Response Analysis

In another investigation focusing on CD4 T-cell responses, researchers utilized S-Benzyl-CD4 (83-94) to stimulate CD8-depleted peripheral blood mononuclear cells (PBMC). The study aimed to analyze IFN-γ production as an indicator of T-cell activation, showcasing how this peptide can serve as a tool for understanding immune responses to viral infections .

Mecanismo De Acción

The mechanism of action of S-Benzyl-CD4 (83-94) peptide involves its interaction with the CD4 receptor on T-cells. This interaction can modulate T-cell activation and immune responses. The peptide can inhibit HIV-induced cell fusion by blocking the interaction between the CD4 receptor and the HIV envelope glycoprotein . Additionally, it may influence various intracellular signaling pathways, including those involving protein kinase C and nuclear factor of activated T-cells .

Comparación Con Compuestos Similares

CD4 (81-92) peptide: Another peptide derived from the CD4 protein, known for its anti-HIV properties.

CD4 (81-92)-Benzyl: A benzylated derivative of the CD4 (81-92) peptide, similar in structure and function to S-Benzyl-CD4 (83-94) peptide.

Uniqueness: this compound is unique due to its specific amino acid sequence and the presence of the benzyl group, which enhances its stability and biological activity. This makes it a valuable tool in immunological research and potential therapeutic applications .

Actividad Biológica

S-Benzyl-CD4 (83-94) peptide is a synthetic derivative of the CD4 protein, specifically derived from the amino acid sequence spanning residues 83 to 94. This peptide has garnered significant interest in immunological research due to its potential role in modulating immune responses, particularly in the context of HIV infection and T-cell activation.

Chemical Structure and Synthesis

The synthesis of S-Benzyl-CD4 (83-94) typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The introduction of the benzyl group enhances the stability and biological activity of the peptide, making it a valuable tool in various biomedical applications.

The primary mechanism of action for S-Benzyl-CD4 (83-94) involves its interaction with the CD4 receptor on T-cells. This interaction can modulate T-cell activation and immune responses. Notably, the peptide has been shown to inhibit HIV-induced cell fusion by blocking the interaction between the CD4 receptor and the HIV envelope glycoprotein, thereby preventing viral entry into host cells .

Therapeutic Potential

S-Benzyl-CD4 (83-94) has been explored as a potential therapeutic agent for HIV infection. Research indicates that this peptide can effectively inhibit HIV-induced cytopathology and cell fusion at nominal concentrations, showcasing its potential as an antiviral agent. In vitro studies have demonstrated that this peptide can block infection by various HIV isolates and simian immunodeficiency virus (SIV) .

In Vitro Studies

Multiple studies have investigated the efficacy of S-Benzyl-CD4 (83-94) in inhibiting HIV infection. For example, one study reported that this peptide completely blocked syncytium formation induced by HIV at a concentration of 125 μM, highlighting its potency as an antiviral agent . Another study confirmed that derivatized CD4 peptides, including S-Benzyl-CD4 (83-94), effectively prevented cell fusion induced by HIV, further supporting its role in antiviral therapy .

Comparative Analysis

To better understand the biological activity of S-Benzyl-CD4 (83-94), it is useful to compare it with other related peptides:

| Peptide | Source | Biological Activity | Efficacy Against HIV |

|---|---|---|---|

| S-Benzyl-CD4 (83-94) | CD4 protein | Inhibits T-cell activation; blocks HIV entry | High efficacy in vitro |

| CD4 (81-92) | CD4 protein | Similar structure; known anti-HIV properties | Moderate efficacy |

| CD4 (76-94) | CD4 protein | Inhibits HIV-induced cytopathology | Effective at 125 μM |

This table illustrates that while S-Benzyl-CD4 (83-94) shares structural similarities with other peptides derived from CD4, its unique modifications enhance its stability and biological activity, making it particularly effective against HIV.

Propiedades

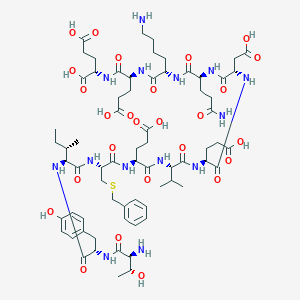

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-benzylsulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H102N14O26S/c1-6-35(4)57(83-64(103)46(80-66(105)55(72)36(5)84)30-37-15-17-39(85)18-16-37)68(107)81-48(33-110-32-38-12-8-7-9-13-38)65(104)76-44(22-27-52(91)92)62(101)82-56(34(2)3)67(106)77-43(21-26-51(89)90)61(100)79-47(31-54(95)96)63(102)75-41(19-24-49(71)86)59(98)73-40(14-10-11-29-70)58(97)74-42(20-25-50(87)88)60(99)78-45(69(108)109)23-28-53(93)94/h7-9,12-13,15-18,34-36,40-48,55-57,84-85H,6,10-11,14,19-33,70,72H2,1-5H3,(H2,71,86)(H,73,98)(H,74,97)(H,75,102)(H,76,104)(H,77,106)(H,78,99)(H,79,100)(H,80,105)(H,81,107)(H,82,101)(H,83,103)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H,95,96)(H,108,109)/t35-,36+,40-,41-,42-,43-,44-,45-,46-,47-,48-,55-,56-,57-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMCDPEATGPLASJ-ZKBMWXKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H]([C@@H](C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H102N14O26S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70153996 | |

| Record name | S-Benzyl-CD4 (83-94) peptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1575.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123380-68-7 | |

| Record name | S-Benzyl-CD4 (83-94) peptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123380687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Benzyl-CD4 (83-94) peptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.